BenchChemオンラインストアへようこそ!

3-Methylimidazo[2,1-b]thiazole

Physical Organic Chemistry Electrophilic Substitution Kinetics

3-Methylimidazo[2,1-b]thiazole is a fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole class. The methyl substituent at the 3-position fundamentally alters the electronic character of the ring system compared to both the unsubstituted core and 2-methyl isomers, leading to quantifiable differences in chemical reactivity and biological target engagement.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 45654-19-1
Cat. No. B3328371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[2,1-b]thiazole
CAS45654-19-1
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC=CN12
InChIInChI=1S/C6H6N2S/c1-5-4-9-6-7-2-3-8(5)6/h2-4H,1H3
InChIKeySJBRBCLOEVPYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[2,1-b]thiazole (CAS 45654-19-1): A Core Scaffold for Differentiated Antifolate Drug Discovery


3-Methylimidazo[2,1-b]thiazole is a fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole class. The methyl substituent at the 3-position fundamentally alters the electronic character of the ring system compared to both the unsubstituted core and 2-methyl isomers, leading to quantifiable differences in chemical reactivity and biological target engagement [1]. This scaffold serves as the basis for a recognized class of nonclassical dihydrofolate reductase (DHFR) inhibitors, with lead derivatives demonstrating in vivo tumor reduction in solid tumor models [2].

Why 3-Methylimidazo[2,1-b]thiazole Cannot Be Replaced by 2-Methyl or Unsubstituted Isomers in Drug Discovery


Generic substitution within the imidazo[2,1-b]thiazole series is scientifically unsound because methylation at the 2-position versus the 3-position produces distinct electronic profiles that dictate different reactivities and metabolic fates. A 3-methyl group accelerates electrophilic substitution at the 5-position by a factor of approximately 3 versus the unsubstituted core, quantified via deuteriation rate constants [1]. In contrast, 2-methyl-substituted analogs are documented to undergo an oxidative desulfation pathway leading to glutathione conjugation, a metabolic liability not observed in the unsubstituted imidazo[2,1-b]thiazole series [2]. These position-dependent differences in chemical reactivity and metabolism mean that even closely related positional isomers are not functionally interchangeable in high-stakes applications such as medicinal chemistry lead optimization or chemical biology probe development.

Quantitative Differentiation Evidence for 3-Methylimidazo[2,1-b]thiazole Selection


Electrophilic Reactivity: 3-Methyl Substitution Increases Deuteriation Rate by Factor of 3 vs Unsubstituted Core

In acid-catalyzed deuteriation studies, 3-methyl-substituted imidazo[2,1-b]thiazole exhibited a rate constant (k₁) approximately threefold higher than that of the unsubstituted core [1]. Bromination also occurred preferentially at the 5-position, confirming the activating and directing effect of the 3-methyl group [1].

Physical Organic Chemistry Electrophilic Substitution Kinetics

DHFR Inhibitory Potency: 3-Methyl-Imidazo[2,1-b]thiazole Derivatives Achieve IC₅₀ Comparable to Methotrexate

In the 3-methyl-imidazo[2,1-b]thiazole series, compounds 22 and 23 inhibited DHFR with IC₅₀ values of 0.079 µM and 0.085 µM, respectively, demonstrating potency statistically comparable to the clinical antifolate methotrexate (MTX, IC₅₀ 0.087 µM) [1]. Compound 23 subsequently demonstrated significant in vivo tumor volume reduction in an Ehrlich ascites carcinoma solid tumor model [1]. This nanomolar-range enzyme inhibition establishes the 3-methyl scaffold as a validated pharmacophore for DHFR-targeted drug discovery.

Medicinal Chemistry DHFR Inhibition Antifolate Drug Discovery

Metabolic Fate Differentiation: 2-Methyl Isomer Undergoes Glutathione Conjugation; 3-Methyl Position Avoids This Liability

Metabolite trapping studies on ghrelin receptor inverse agonists revealed that the 2-methylimidazo[2,1-b]thiazole analog undergoes glutathione conjugation via an oxidative desulfation mechanism, while the unsubstituted imidazo[2,1-b]thiazole analog did not produce this reactive metabolite adduct [1]. The methyl group position (2- vs 3-) is expected to modulate the electron density of the thiazole sulfur atom, directly influencing the propensity for CYP450-mediated bioactivation. The 3-methyl isomer presents a distinct metabolic profile that may avoid the reactive metabolite burden of the 2-methyl isomer [1].

Drug Metabolism Reactive Metabolite SAR

In Vivo Antitumor Efficacy: 3-Methyl-Imidazo[2,1-b]thiazole Derivative Confirmed in Solid Tumor Model

Beyond enzymatic and cellular potency, compound 23 from the 3-methyl-imidazo[2,1-b]thiazole series provided in vivo proof-of-concept by significantly reducing both body weight and tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor mouse model of breast cancer compared to control-treated groups [1]. This in vivo translation of the DHFR inhibitory activity distinguishes the 3-methyl scaffold from many imidazo[2,1-b]thiazole analogs that have only been characterized in vitro.

Cancer In Vivo Efficacy EAC Model

High-Value Application Scenarios for 3-Methylimidazo[2,1-b]thiazole Selection


Medicinal Chemistry: Nonclassical DHFR Inhibitor Lead Design Requiring MTX-Equivalent Potency

3-Methylimidazo[2,1-b]thiazole is the recommended core scaffold for antifolate drug discovery programs targeting DHFR with a nonclassical pharmacophore [1]. Its derivatives (e.g., compounds 22 and 23) achieve DHFR inhibitory potency (IC₅₀ 0.079–0.085 µM) directly comparable to methotrexate, while offering a structurally distinct template that can circumvent known resistance pathways to classical antifolates [1]. This scaffold is suitable for hit-to-lead optimization where maintaining nanomolar-level enzymatic potency on a novel chemotype is required.

Synthetic Chemistry: Regioselective Derivatization at the 5-Position Exploiting the 3-Fold Reactivity Advantage

The 3-methyl group confers an approximately 3-fold rate enhancement for electrophilic substitution at position 5 compared to the unsubstituted imidazo[2,1-b]thiazole core [2]. This predictable activation enables more controlled and efficient synthetic access to 5-substituted derivatives. Research groups and CROs undertaking library synthesis or late-stage functionalization should prioritize the 3-methyl scaffold over the unsubstituted or 2-methyl variants when target diversification at position 5 is a key synthetic objective.

Drug Metabolism Optimization: Selecting a Methylation Isomer to Circumvent Glutathione Conjugation Liability

For programs where the 2-methyl isomer is being evaluated, documented evidence shows this positional isomer undergoes oxidative desulfation and subsequent glutathione adduct formation, a hallmark of reactive metabolite risk [3]. Switching to the 3-methyl scaffold—while maintaining the imidazo[2,1-b]thiazole pharmacophore—offers a rational basis to mitigate this metabolic liability, as the bioactivation pathway is linked to the electronic environment of the sulfur atom, which differs between the 2- and 3-methyl isomers [3]. This positional substitution strategy is directly applicable in lead optimization campaigns seeking to improve metabolic safety profiles.

In Vivo Pharmacology: Selection of a Scaffold with Demonstrated Tumor Reduction in Breast Cancer Models

Unlike many imidazo[2,1-b]thiazole derivatives that lack in vivo data, the 3-methyl scaffold has a representative compound (compound 23) that demonstrated statistically significant tumor volume reduction in an EAC solid tumor breast cancer model [1]. This in vivo validation supports the selection of 3-methylimidazo[2,1-b]thiazole over uncharacterized isomers for programs that require translational confidence prior to initiating resource-intensive animal efficacy studies.

Quote Request

Request a Quote for 3-Methylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.